molecular formula C9H20ClNO B11716917 2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride

2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B11716917
M. Wt: 193.71 g/mol
InChI Key: WBZOGCBGYVDNTR-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride is an organic compound with the molecular formula C9H20ClNO and a molecular weight of 193.72 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxy group attached to the pyrrolidine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with tert-butyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of tert-butyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines .

Scientific Research Applications

2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, preventing unwanted reactions at the nitrogen atom of the pyrrolidine ring. This allows for selective reactions at other sites of the molecule, facilitating the synthesis of complex structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxy)methyl]pyrrolidine
  • 2-[(Tert-butoxy)methyl]pyrrolidine hydrobromide
  • 2-[(Tert-butoxy)methyl]pyrrolidine sulfate

Uniqueness

2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride is unique due to its specific combination of the tert-butoxy group and the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H

InChI Key

WBZOGCBGYVDNTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CCCN1.Cl

Origin of Product

United States

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